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molecular formula C12H13Cl B8720726 1-chloro-3,5-dicyclopropylbenzene CAS No. 1202644-28-7

1-chloro-3,5-dicyclopropylbenzene

Cat. No. B8720726
M. Wt: 192.68 g/mol
InChI Key: HCUGGJSBCAIJNT-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

1-Chloro-3,5-dibromobenzene (2.70 g, 10.0 mmol) and cyclopropylboronic acid (1.72 g, 20 mmol) were reacted using K3PO4 (14.9 g, 70 mmol), tricyclohexylphosphine (56 mg, 2.0 mmol), Pd(OAc)2 (288 mg, 1.0 mmol) as described above to give 1-chloro-3,5-dicyclopropyl-benzene (1.84 g, 96%) after purification by flash chromatography on silica gel (% EtOAc in hexane=2%˜10%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
reactant
Reaction Step Three
Quantity
288 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4](Br)[CH:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P([CH:37]2[CH2:42][CH2:41]CCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:10]2[CH2:12][CH2:11]2)[CH:5]=[C:4]([CH:41]2[CH2:42][CH2:37]2)[CH:3]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Br)Br
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Two
Name
K3PO4
Quantity
14.9 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
56 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Four
Name
Quantity
288 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=C1)C1CC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 477.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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